molecular formula C19H15F3N4O3 B025142 Tosufloxacin CAS No. 100490-36-6

Tosufloxacin

Número de catálogo B025142
Número CAS: 100490-36-6
Peso molecular: 404.3 g/mol
Clave InChI: WUWFMDMBOJLQIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tosufloxacin is a fluoroquinolone antibiotic . It has a controversial safety profile in relation to other fluoroquinolones and is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . It is sold in Japan under the brand name Ozex .


Synthesis Analysis

In search of a more water-soluble analog of tosufloxacin for parenteral use, the 3-formyl derivative of tosulfoxacin, A-71497 (13), was synthesized for evaluation . It was found to produce high plasma levels of tosufloxacin upon both oral and subcutaneous administration to mice .


Molecular Structure Analysis

Tosufloxacin has a molecular formula of C19H15F3N4O3 . Its IUPAC name is 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . The sites where Tosufloxacin and HP-β-CD bind through the H-bond were located on the aromatic B ring, pyrrolidine, and naphthyridine ring protons .


Chemical Reactions Analysis

Tosufloxacin tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes were prepared by solution-enhanced dispersion with supercritical CO2 (SEDS) and optimized process parameters . The mean particle size of the inclusion complex was 1.91 μm under the optimum conditions .


Physical And Chemical Properties Analysis

The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of Tosufloxacin, and the dissolution rate of Tosufloxacin increased from the initial 13.99 to 61.04% in ultrapure water .

Aplicaciones Científicas De Investigación

Anti-Persister Activity Against Staphylococcus aureus

Tosufloxacin has been identified as highly active against Staphylococcus aureus persisters . In a clinical drug library screen, it was found to completely eradicate S. aureus persisters within 2 days in vitro, which is significant considering the challenge persisters pose due to their phenotypic resistance .

Treatment of Urinary Tract Infections (UTIs)

Research has shown that Tosufloxacin can effectively eradicate uropathogenic Escherichia coli persisters . This is particularly important for UTIs, where current antibiotics may fail to clear persistent infections. Tosufloxacin’s ability to completely eliminate E. coli persisters in 3 days in vitro suggests its potential for developing more effective UTI treatments .

Activity Against Gram-Negative Bacteria

Tosufloxacin has demonstrated effectiveness against persisters of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial as it may lead to the development of treatments for a variety of persistent bacterial infections .

In Vivo Bactericidal Activity

In vivo studies have shown that Tosufloxacin exhibits significant bactericidal activity against Pseudomonas aeruginosa biofilms . This is noteworthy because biofilms are complex bacterial communities that are notoriously difficult to treat due to their resistance to antibiotics .

Potential for Repurposing

The ability of Tosufloxacin to act against bacterial persisters suggests its potential for repurposing as a treatment for infections that are difficult to eradicate with current antibiotics. This could lead to new therapeutic strategies for managing chronic and recurrent infections .

Structural Significance

The structure of Tosufloxacin, particularly the presence of the 2,4-difluorophenyl group at the N-1 position, may be associated with its high anti-persister activity. Understanding this structural significance could guide the design of new antibiotics with enhanced efficacy against bacterial persisters .

Safety And Hazards

Tosufloxacin is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

Direcciones Futuras

The findings from a study on Escherichia coli provide new insight into the mechanisms of persister formation and maintenance under Tosufloxacin and will likely provide novel therapeutic and vaccine targets for developing more effective treatment and prevention of persistent E. coli infections .

Propiedades

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin

CAS RN

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin
Reactant of Route 2
Reactant of Route 2
Tosufloxacin
Reactant of Route 3
Reactant of Route 3
Tosufloxacin
Reactant of Route 4
Tosufloxacin
Reactant of Route 5
Reactant of Route 5
Tosufloxacin
Reactant of Route 6
Tosufloxacin

Citations

For This Compound
4,080
Citations
K Yamaguchi - Journal of infection and chemotherapy, 2001 - Elsevier
… Tosufloxacin tosilate is one of the fluoroquinolones developed by Toyama Chemical (Tokyo, Japan) and launched in the market in 1990.Tosufloxacin … activity of tosufloxacin tosilate are …
Number of citations: 16 www.sciencedirect.com
S Kohno - Journal of infection and chemotherapy, 2002 - Springer
… dose of tosufloxacin tosilate can be increased to 600mg (equivalent to 408mg of tosufloxacin). This article mainly presents the results of the clinical investigation of tosufloxacin tosilate …
Number of citations: 15 link.springer.com
M Hasegawa, Y Sato, A Kanayama, K Matsuzaki… - Journal of infection and …, 2006 - Elsevier
… The minimum inhibitory concentrations (MICs) of tosufloxacin and other … Tosufloxacin was the most potent of all the antibiotics tested … These results indicate that tosufloxacin has potent …
Number of citations: 11 www.sciencedirect.com
AL Barry, PC Fuchs - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
The in vitro activity of sparfloxacin was compared with those of tosufloxacin, ciprofloxacin, and fleroxacin against 730 bacterial isolates representing 49 different species. Sparfloxacin …
Number of citations: 86 journals.asm.org
A Bauernfeind - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
The in-vitro activity of the new quinolone, Bay y 3118, was compared with that of ciprofloxacin, tosufloxacin, sparfioxacin, CI-960 and CI-990 against 1640 isolates belonging to 117 …
Number of citations: 71 academic.oup.com
K Suzuki, T Fujisawa, M Nakashima… - Journal of infection and …, 2005 - Elsevier
In 2003, the Japan Society for Infectious Diseases in Otolaryngology conducted its third nationwide survey of clinical isolates from otolaryngological infectious diseases. We selected …
Number of citations: 6 www.sciencedirect.com
AL Barry, RN Jones - Journal of Antimicrobial Chemotherapy, 1989 - academic.oup.com
… Ciprofloxacin and tosufloxacin were similar in their activity … to ofloxacin, temafloxacin and tosufloxacin. Against nalidixic acid-… Tosufloxacin was particularly active against the Gram-…
Number of citations: 84 academic.oup.com
J Mitsuyama, Y Itoh, M Takahata… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… In this study, we characterize tosufloxacin uptakes by wild-type strains and by porin-… uptake for tosufloxacin is different from that for other quinolones and that tosufloxacin may permeate …
Number of citations: 27 journals.asm.org
J Segreti, DJ Hirsch, AA Harris, KS Kapell… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… Our results indicate that tosufloxacin is as active against C. … Our results indicate that tosufloxacin is more active than … Since concentrations of tosufloxacin in serum vary from 0.4 to 0.8 gxg…
Number of citations: 17 journals.asm.org
H Niu, P Cui, R Yee, W Shi, S Zhang, J Feng… - Antibiotics, 2015 - mdpi.com
… for comparison with tosufloxacin. Therefore, we compared tosufloxacin identified from the … In contrast, despite a slow killing effect initially at Day 1, tosufloxacin completely eradicated …
Number of citations: 23 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.